molecular formula C27H27N7O B2815980 N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide CAS No. 1007174-34-6

N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide

Cat. No. B2815980
CAS RN: 1007174-34-6
M. Wt: 465.561
InChI Key: ZLCVEQRUERTNIS-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can give insights into the compound’s potential properties and reactivity .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions it undergoes can provide clues about its functional groups and structure .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic methods can be used to study the compound’s electronic structure .

Mechanism of Action

If the compound is biologically active, studies may be conducted to determine its mechanism of action. This could involve in vitro studies with cells or enzymes, or in vivo studies with model organisms .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of a compound, as well as handling, storage, and disposal recommendations. Experimental studies may also be conducted to assess toxicity .

Future Directions

This could involve potential applications of the compound, based on its properties and biological activity. It could also involve further studies to optimize its synthesis, improve its properties, or better understand its mechanism of action .

properties

IUPAC Name

N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N7O/c1-5-21(20-9-7-6-8-10-20)27(35)31-24-14-19(4)32-34(24)26-22-15-30-33(25(22)28-16-29-26)23-12-11-17(2)13-18(23)3/h6-16,21H,5H2,1-4H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCVEQRUERTNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=C(C=C(C=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide

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